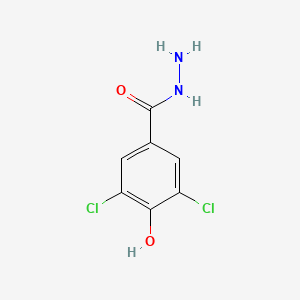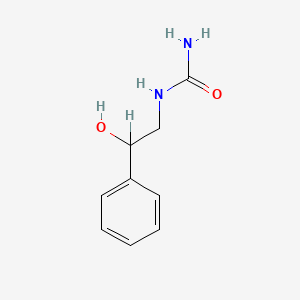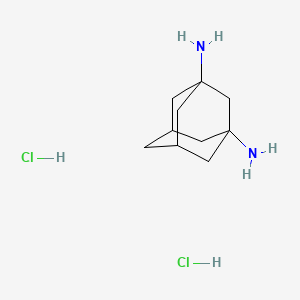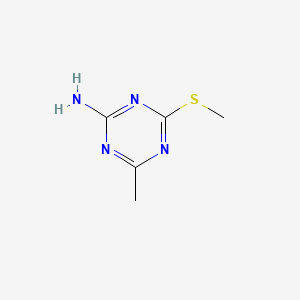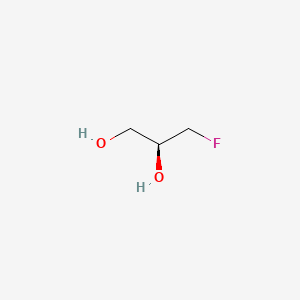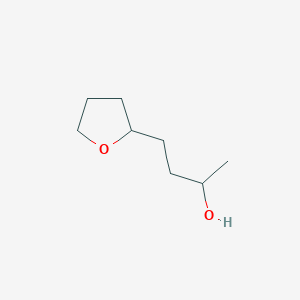
4-(Tetrahydro-furan-2-yl)-butan-2-ol
Vue d'ensemble
Description
The compound "4-(Tetrahydro-furan-2-yl)-butan-2-ol" is a chemical that can be derived from biomass-based sources, particularly from furan derivatives. Furan itself can be obtained from furfural, a common industrial chemical. The interest in such compounds is due to their potential as sustainable alternatives to petrochemicals and their use in producing various industrially important chemicals .
Synthesis Analysis
The synthesis of related biomass-based chemicals, such as 1,4-butanediol (BD), involves the alcoholysis of diacetoxybutane (DAB) using a KHSO4 catalyst. This process is notable for its high selectivity and the ability to recycle the catalyst. The conversion of furfural to BD, and by extension to compounds like "4-(Tetrahydro-furan-2-yl)-butan-2-ol", can be achieved under mild conditions, which is advantageous for industrial applications . Another study demonstrates the conversion of furan to a mixture of BD and tetrahydrofuran (THF) using a carbon-supported RePd catalyst, which shows promise for long-term industrial operation .
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The regiospecific formation of furan derivatives, such as 4-lithio-2-(t-butyldimethylsilyl)-3-(hydroxymethyl)furan, involves the use of n-butyllithium and can lead to various 3,4-disubstituted furans . This indicates that the molecular structure of "4-(Tetrahydro-furan-2-yl)-butan-2-ol" would likely involve specific substitutions on the furan ring to achieve the desired properties.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives can be quite diverse. For instance, 4-(nitromethyl)furan derivatives have been used in the synthesis of bis(furan-2-yl)oximes, showcasing the potential for creating highly functionalized furan compounds . Additionally, the synthesis of 2,4-dihalo-3-thio-substituted furans through electrophilic cyclization and 1,2-migration of the thio group from 4-thio-but-2-yn-1-ols demonstrates the versatility of furan chemistry . These reactions highlight the potential pathways for modifying "4-(Tetrahydro-furan-2-yl)-butan-2-ol" for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their substituents. For example, the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols can lead to the formation of tri- and tetrasubstituted furans, which have different properties depending on the reaction conditions and the substituents involved . The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans also illustrates the impact of functional groups on the properties of the resulting compounds . The solvent-free synthesis of 3-(furan-2-yl)-4H-chromen-4-ones further exemplifies the importance of reaction conditions in determining the physical and chemical characteristics of furan-based compounds .
Applications De Recherche Scientifique
1. Synthesis of (tetrahydrofuran-2-yl)acetates
- Application Summary: This compound has been used in the synthesis of (tetrahydrofuran-2-yl)acetates, which are present in various pharmacologically relevant natural products . They are versatile synthetic building blocks and have been used in the synthesis of natural acetogenins .
- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .
1. Synthesis of (tetrahydrofuran-2-yl)acetates
- Application Summary: This compound has been used in the synthesis of (tetrahydrofuran-2-yl)acetates, which are present in various pharmacologically relevant natural products . They are versatile synthetic building blocks and have been used in the synthesis of natural acetogenins .
- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .
- Results: The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates with recombinant esterase Est56 proceeded with excellent enantioselectivities .
2. Synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone
- Application Summary: This compound has been used in the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone . Cholesterol is an integral component of biological membranes and affects their fluidity .
- Methods of Application: The compound is prepared from the reaction of N-methoxy-N-methyl amide, an effective acylating agent, with cholesteryl chloride .
- Results: Spectroscopic methods were used to elucidate the structure of these compounds .
3. Synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
- Application Summary: This compound has been used in the synthesis of various pharmacologically relevant natural products . It is a versatile synthetic building block .
- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .
- Results: The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates with recombinant esterase Est56 proceeded with excellent enantioselectivities .
4. Synthesis of 4-(Tetrahydro-2-furanyloxy)-1-butanol
- Application Summary: This compound has been used in the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone . Cholesterol is an integral component of biological membranes and affects their fluidity .
- Methods of Application: The compound is prepared from the reaction of N-methoxy-N-methyl amide, an effective acylating agent, with cholesteryl chloride .
- Results: Spectroscopic methods were used to elucidate the structure of these compounds .
Safety And Hazards
The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
4-(oxolan-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLNBMHKAAHKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280752 | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-furan-2-yl)-butan-2-ol | |
CAS RN |
4527-76-8 | |
| Record name | NSC18519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



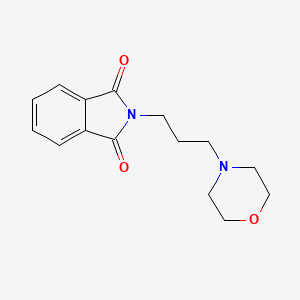
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
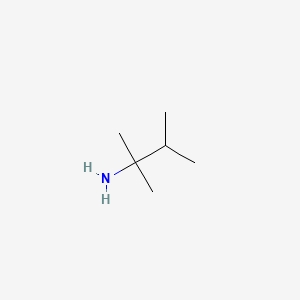
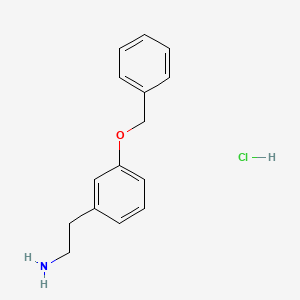
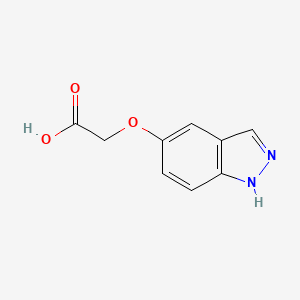
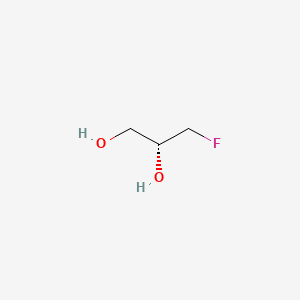
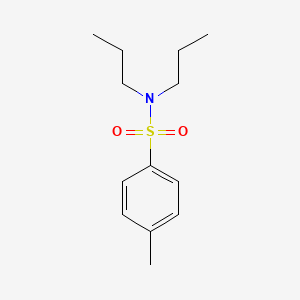
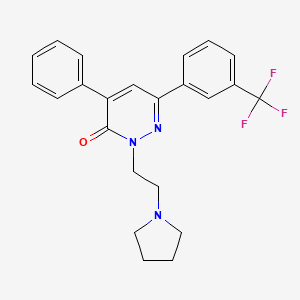
![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)
